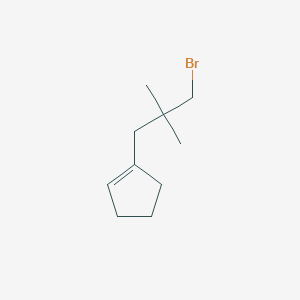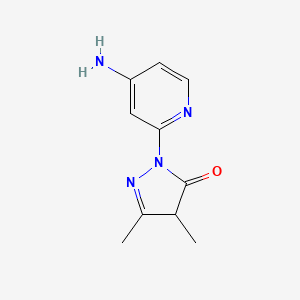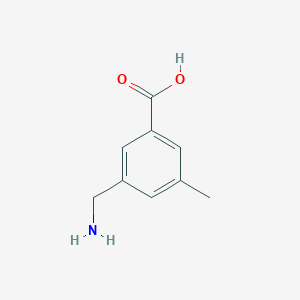
3-(Aminomethyl)-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-methylbenzoic acid: is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted at the meta position with an aminomethyl group and a methyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-methylbenzoic acid to form 3-nitro-5-methylbenzoic acid, followed by reduction to yield this compound. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reduction step can be performed using catalytic hydrogenation or chemical reduction with reagents such as iron powder and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for nitration and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3-(Aminomethyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aminomethyl group can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)benzoic acid: Lacks the methyl group at the para position.
5-Methylbenzoic acid: Lacks the aminomethyl group.
3-(Methylamino)benzoic acid: Contains a methylamino group instead of an aminomethyl group.
Uniqueness
3-(Aminomethyl)-5-methylbenzoic acid is unique due to the presence of both the aminomethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-(aminomethyl)-5-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
Clé InChI |
RJRPLKGENZNLJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


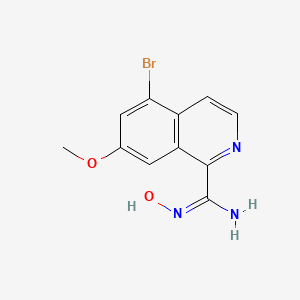
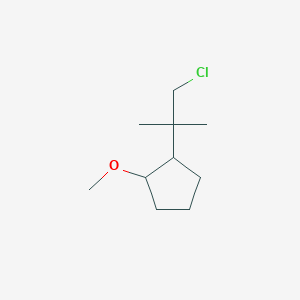

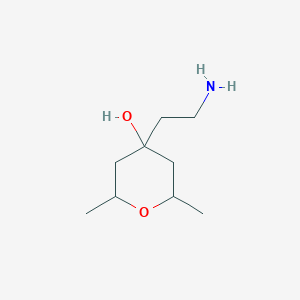
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
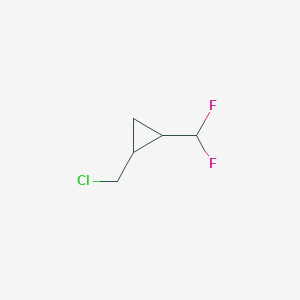

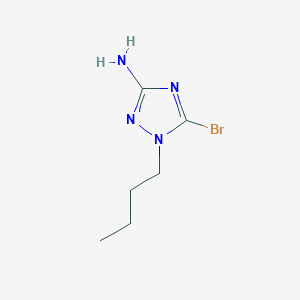
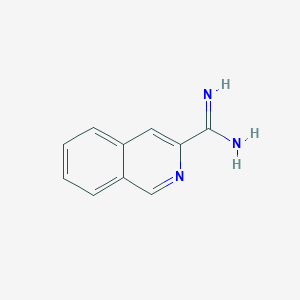

![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
![7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
